molecular formula C19H15N3O3S B1241591 Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester CAS No. 83538-74-3

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester

Cat. No.: B1241591
CAS No.: 83538-74-3
M. Wt: 365.4 g/mol
InChI Key: IEACVJXGZMTIIW-UHFFFAOYSA-N
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Description

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is a complex organic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester typically involves the reaction of 4-nitroaniline with 4-aminophenyl isothiocyanate to form the intermediate compound. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Scientific Research Applications

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (4-aminophenyl)-, O-phenyl ester
  • Carbamothioic acid, (4-((4-methylphenyl)amino)phenyl)-, O-phenyl ester
  • Carbamothioic acid, (4-((4-chlorophenyl)amino)phenyl)-, O-phenyl ester

Uniqueness

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

[4-(4-nitroanilino)-2-phenylphenyl]carbamothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-19(26)21-18-11-8-15(12-17(18)13-4-2-1-3-5-13)20-14-6-9-16(10-7-14)22(24)25/h1-12,20H,(H2,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEACVJXGZMTIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232430
Record name Phenithionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83538-74-3
Record name Phenithionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083538743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenithionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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